3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide is an organic compound that features a benzyl group, an ethylamino group, and a chlorinated methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide typically involves multiple steps, including the formation of the benzyl(ethyl)amino group and the attachment of the 3-chloro-2-methylphenyl group. Common synthetic routes may involve:
Nucleophilic Substitution:
Amidation: The formation of the propanamide backbone through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chlorinated methylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal applications where it may inhibit or activate specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Benzyl(methyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide
- 3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-4-methylphenyl)propanamide
- 3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-ethylphenyl)propanamide
Uniqueness
3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide is unique due to its specific substitution pattern and the presence of both benzyl and ethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H23ClN2O |
---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-[benzyl(ethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C19H23ClN2O/c1-3-22(14-16-8-5-4-6-9-16)13-12-19(23)21-18-11-7-10-17(20)15(18)2/h4-11H,3,12-14H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
SIMVOVBNYYICJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC(=O)NC1=C(C(=CC=C1)Cl)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.